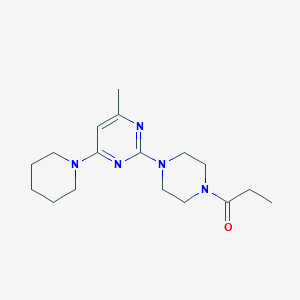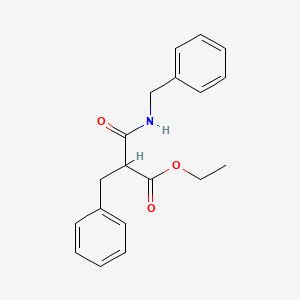
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrimidine derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine is not fully understood, but it is believed to act through various pathways. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to have several biochemical and physiological effects. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has several advantages for lab experiments, including its high potency and selectivity for its target molecules. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine is also relatively easy to synthesize and purify, making it an attractive compound for researchers. However, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has some limitations, including its potential toxicity and lack of specificity for certain target molecules.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine. One area of interest is the development of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine analogs with improved pharmacological properties. Another area of interest is the study of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine and its potential therapeutic applications.
Synthesemethoden
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine can be synthesized using various methods, including the reaction of 2,4-diamino-6-methylpyrimidine with 4-propionyl-1-piperazine and 1-piperidinyl-1-propanone. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product with high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine exhibits potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-3-16(23)21-9-11-22(12-10-21)17-18-14(2)13-15(19-17)20-7-5-4-6-8-20/h13H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFBDWJAWRUVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5121381.png)
![2-methylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B5121389.png)
![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)

![4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5121415.png)
![2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5121418.png)
![2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5121419.png)
![7'-amino-5-bromo-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5121449.png)
![2,6-di-tert-butyl-4-{[(3-chloro-2-methylphenyl)amino]methyl}phenol](/img/structure/B5121457.png)
![7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5121468.png)
![2-[1-(5-bromo-2-furoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B5121479.png)

![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)
